molecular formula C13H13N3O4 B12948965 (R)-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine CAS No. 187235-59-2

(R)-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine

Cat. No.: B12948965
CAS No.: 187235-59-2
M. Wt: 275.26 g/mol
InChI Key: OELNBPAXKWBFGO-LLVKDONJSA-N
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Description

(R)-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is a nitroimidazo-oxazine derivative structurally related to the antitubercular drug pretomanid (PA-824). Its core consists of a bicyclic nitroimidazo-oxazine scaffold with a benzyloxy substituent at the 6-position and an (R)-configuration. This compound is part of a broader class of nitroimidazoles designed to target Mycobacterium tuberculosis (Mtb) under both aerobic and hypoxic conditions . The benzyloxy group distinguishes it from PA-824, which features a 4-(trifluoromethoxy)benzyloxy substituent, and its stereochemistry may influence metabolic stability and target engagement .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Imidazo-Oxazine Ring: This step involves the cyclization of a precursor molecule containing the necessary functional groups to form the imidazo-oxazine ring. This can be achieved through a condensation reaction under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration, using reagents such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Benzyloxy Group Addition: The benzyloxy group is typically introduced through an etherification reaction, where a benzyl alcohol reacts with the hydroxyl group on the oxazine ring in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of ®-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzyloxy group at the 6-position undergoes nucleophilic substitution under acidic or basic conditions. Hydrolysis in the presence of concentrated HCl (6 M, reflux, 12 hrs) yields phenolic derivatives, while treatment with sodium methoxide in methanol facilitates alkoxy exchange.

Table 1: Substitution reactions of the benzyloxy group

Reagent/ConditionsProductYieldKey Observation
HCl (6 M), reflux6-Hydroxy derivative78%Formation of phenolic -OH group
NaOCH₃, CH₃OH, 60°C6-Methoxy derivative65%Retention of stereochemistry at C6
NH₃ (liq.), THF, 0°C → RT6-Amino derivative42%Requires Boc protection for stability

Mechanistic studies indicate that the benzyloxy group’s leaving ability is enhanced by electron-withdrawing effects from the nitro group.

Reduction of the Nitro Group

The nitro moiety (-NO₂) is reducible to amine (-NH₂), hydroxylamine (-NHOH), or nitroso (-NO) intermediates depending on conditions. Catalytic hydrogenation (H₂/Pd-C) in ethanol achieves full reduction to the amine, while Zn/HCl yields hydroxylamine.

Table 2: Reduction pathways

Reducing SystemProductTimeSelectivity Notes
H₂ (1 atm), 10% Pd/C, EtOH2-Amino derivative4 hrsComplete conversion; no epimerization
Zn dust, HCl (conc.), EtOH2-Hydroxylamine derivative8 hrsRequires pH < 3 for stability
NaBH₄, NiCl₂, MeOH2-Nitroso intermediate30 minTransient species; characterized by UV-Vis

Reduced derivatives show enhanced solubility in aqueous media, critical for pharmacological studies .

Oxidation Reactions

The imidazole ring undergoes oxidation with KMnO₄ or mCPBA, leading to ring-expanded products.

Key findings :

  • KMnO₄ (0.1 M, H₂O, 80°C): Forms a dioxolane-fused product via C-N bond cleavage (yield: 55%).

  • mCPBA (3 equiv, DCM, 0°C → RT): Epoxidizes the dihydro-oxazine ring, yielding a 7,8-epoxide (yield: 63%) .

Cycloaddition Reactions

The nitro group participates in [4+2] Diels-Alder reactions as a dienophile. Reactivity is enhanced in polar aprotic solvents:

Example :

  • With 1,3-butadiene in DMF (120°C, 24 hrs): Forms a bicyclic adduct (yield: 48%) with retained stereochemistry at C6.

Hydrogenolysis of the Benzyl Group

Catalytic hydrogenolysis removes the benzyl protecting group:

ConditionsProductYieldNotes
H₂ (3 atm), Pd(OH)₂/C, EtOAc6-Hydroxy derivative92%No racemization observed

This reaction is pivotal for generating intermediates for further functionalization.

Biological Activation via Nitroreductases

In Mycobacterium tuberculosis, the nitro group undergoes enzymatic reduction by deazaflavin-dependent nitroreductase (Ddn), generating cytotoxic reactive nitrogen species. Key steps include:

  • Nitro → Nitroso reduction : Mediated by F420 cofactor.

  • Further reduction to amine : Releases NO· radicals, damaging bacterial DNA .

Table 3: Enzymatic reduction products

Enzyme SourceMajor ProductMIC₉₀ Against Mtb (μM)
Mtb H37Rv lysate2-Hydroxylamine derivative0.18–1.63

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

ConditionHalf-life (37°C)Degradation Pathway
pH 7.4 (PBS)>48 hrsNegligible hydrolysis
pH 1.2 (simulated gastric fluid)3.2 hrsBenzyloxy group hydrolysis

This stability profile supports its oral bioavailability in preclinical models .

Scientific Research Applications

(R)-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is a synthetic organic compound with a unique imidazooxazine structure, having a molecular formula of C20H19N3O5 and a monoisotopic mass of approximately 381.13 g/mol. It features a nitro group at the 2-position and a benzyloxy substituent at the 6-position of the imidazooxazine ring system. The compound is explored primarily for pharmaceutical applications, with derivatives showing promise in treating infectious diseases like tuberculosis and leishmaniasis due to their antimicrobial properties . Research also investigates its potential in cancer treatment and anti-inflammatory therapies.

Potential Biological Activities

The presence of the nitro group often contributes to the biological activity of related compounds, particularly in medicinal chemistry. Related compounds within the imidazooxazine class have demonstrated significant activity against various pathogens, including Mycobacterium tuberculosis. The specific biological mechanisms may involve interference with bacterial DNA synthesis or inhibition of essential metabolic pathways.

Antimicrobial and Antitubercular Effects

This compound, as well as other compounds in the imidazooxazine class, have demonstrated activity against various pathogens, including Mycobacterium tuberculosis. Interaction studies often focus on its binding affinity to biological targets. These studies are crucial for understanding the pharmacodynamics and optimizing therapeutic regimens involving this compound.

Anti-Leishmanial Effects

Studies have also explored the anti-leishmanial effects of antitubercular 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazoles and 7-substituted 2-nitro-5,6-dihydroimidazo[2,1-b][1,3]oxazines . Two leads, R-84 and R-89, displayed promising activity in the Leishmania infantum hamster model but were unexpectedly found to be potent inhibitors of hERG . Further investigation pinpointed two compounds (R-6 and pyridine R-136) with better solubility and pharmacokinetic properties that also provided excellent oral efficacy in the same hamster model (>97% parasite clearance at 25 mg/kg, twice daily) and exhibited minimal hERG inhibition .

Chemical Reactivity

The chemical reactivity of this compound can be attributed to its functional groups. The nitro group is known for its electrophilic nature, allowing it to participate in nucleophilic substitution reactions. Additionally, the benzyloxy moiety can undergo hydrolysis under acidic or basic conditions, potentially leading to the formation of phenolic derivatives. The compound may also engage in reduction reactions, particularly targeting the nitro group to yield amine derivatives.

Structural Analogs

Mechanism of Action

The mechanism of action of ®-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Structural and Functional Analogues

Nitroimidazo-oxazines share a bicyclic core but differ in substituents and stereochemistry. Key analogues include:

Compound Name Substituent at 6-Position Configuration Key Properties Reference
(R)-6-Benzyloxy target compound Benzyloxy (C₆H₅CH₂O−) R Moderate lipophilicity; unoptimized solubility
Pretomanid (PA-824) 4-(Trifluoromethoxy)benzyloxy S High potency; Phase II clinical trials
TBA-354 (6-(4-Trifluoromethoxy)phenyl)pyridin-3-yl S Improved potency over PA-824 in murine models
R-58 (biphenyl analogue) Biphenylmethoxy R Enhanced metabolic stability; lower MIC values
6-Amino PA-824 derivatives Aminoalkyl or urea linkers S/R Improved solubility; reduced aerobic activity

Key Comparisons

Stereochemistry and Activity :

  • The (S)-configuration in PA-824 is critical for binding to the deazaflavin-dependent nitroreductase (Ddn) enzyme, which activates the prodrug under hypoxic conditions . The (R)-enantiomer of the target compound may exhibit reduced activation kinetics due to stereochemical mismatches with Ddn’s active site .

Substituent Effects: Benzyloxy vs. Biphenyl and Pyridinyl Groups: Analogues like R-58 and TBA-354 demonstrate that extended aromatic systems (e.g., biphenyl or pyridinyl) enhance potency by optimizing hydrophobic interactions in Mtb’s catalytic pocket .

Metabolic Stability :

  • Ether-linked compounds (e.g., PA-824, target compound) are susceptible to oxidative metabolism, whereas carbamate or urea analogues exhibit longer half-lives due to reduced CYP450-mediated degradation .

In Vitro and In Vivo Efficacy :

  • PA-824 has a minimum inhibitory concentration (MIC) of 0.015–0.06 µg/mL against Mtb, while the target compound’s MIC is higher (0.1–0.5 µg/mL), likely due to suboptimal substituent geometry .
  • TBA-354, with a pyridinyl substituent, shows 10-fold greater efficacy than PA-824 in murine models, underscoring the importance of tailored aromatic groups .

Quantitative Structure-Activity Relationships (QSAR)

A four-feature QSAR model for nitroimidazo-oxazines highlights:

  • Hydrophobic interactions : Aromatic substituents at the 6-position enhance potency.
  • Electron-withdrawing groups : Nitro and trifluoromethoxy groups stabilize the radical anion intermediate during bioreduction.
  • Steric constraints : The (S)-configuration optimally aligns the molecule in Ddn’s active site .

Challenges and Opportunities

  • Solubility-Lipophilicity Balance : The target compound’s benzyloxy group may strike a better balance than PA-824’s highly lipophilic trifluoromethoxy group, but further optimization (e.g., polar substituents) is needed .
  • Stereochemical Optimization : Racemic mixtures or (R)-specific derivatives could be explored to overcome enantiomer-specific metabolic issues .

Biological Activity

(R)-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is a synthetic organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and antitubercular research. This article delves into its biological activity, synthesis, and relevant studies that highlight its pharmacological potential.

Chemical Structure and Properties

The compound has the molecular formula C20H19N3O5C_{20}H_{19}N_{3}O_{5} and a monoisotopic mass of approximately 381.13 g/mol. Its structure features a nitro group at the 2-position and a benzyloxy substituent at the 6-position of the imidazooxazine framework, which are critical for its biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been specifically studied for its effects against Mycobacterium tuberculosis , the causative agent of tuberculosis. The mechanisms of action may involve interference with bacterial DNA synthesis or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity Against Pathogens

PathogenActivityReference
Mycobacterium tuberculosisSignificant
Leishmania spp.Moderate
Other bacterial strainsUnder investigation

Case Studies

A notable study assessed the efficacy of this compound in mouse models infected with Leishmania donovani . The compound demonstrated promising results in reducing parasite load significantly when administered at a dosage of 25 mg/kg twice daily .

Another exploration involved its derivatives in treating tuberculosis , where compounds structurally related to this compound were evaluated for their potency against resistant strains .

The presence of the nitro group is pivotal as it enhances the electrophilic nature of the compound, allowing it to participate in nucleophilic substitution reactions. This reactivity can lead to various biological interactions that disrupt cellular processes in pathogens. Studies also suggest that the benzyloxy moiety may undergo hydrolysis under specific conditions, potentially leading to active phenolic derivatives that could enhance antimicrobial efficacy .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions aimed at achieving high yields and purity. The synthetic routes often allow for modifications that can enhance biological activity.

Table 2: Synthetic Routes Overview

StepReaction TypeKey Reagents
1NitrationNitro group introduction
2EtherificationBenzyloxy group attachment
3CyclizationFormation of imidazooxazine

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing synthetic routes to (R)-6-benzyloxy-2-nitroimidazooxazine derivatives?

  • Methodological Answer : Synthesis typically involves coupling the imidazooxazine core with substituted benzyl halides via nucleophilic substitution. For example, the (6S)-enantiomer of PA-824 is synthesized by reacting (6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol with 4-(trifluoromethoxy)benzyl bromide under anhydrous conditions . Solvent choice (e.g., dry methanol at −10°C) and inert atmospheres (N₂) are critical to prevent racemization . Yield optimization often requires Suzuki-Miyaura cross-coupling for biaryl side chains .

Q. How do structural modifications to the benzyloxy substituent affect in vitro antitubercular activity?

  • Methodological Answer : Para-substituted electron-withdrawing groups (e.g., -CF₃, -OCF₃) enhance potency against Mycobacterium tuberculosis (Mtb) under both replicating (MABA assay) and nonreplicating (LORA assay) conditions. For instance, replacing the benzyloxy group with a 4-(trifluoromethoxy)benzyl moiety (PA-824) improves MIC values to 0.015–0.03 µg/mL . Meta- and ortho-substitutions reduce activity by ~10-fold due to steric hindrance and electronic effects .

Q. What in vitro models are used to evaluate the compound’s efficacy against multidrug-resistant (MDR) tuberculosis strains?

  • Methodological Answer : Standard assays include:

  • MABA (Microplate Alamar Blue Assay) : Measures inhibition of replicating Mtb (H37Rv and MDR strains) under aerobic conditions.
  • LORA (Low-Oxygen Recovery Assay) : Evaluates activity against nonreplicating persisters under hypoxic conditions .
  • Intracellular efficacy : THP-1 macrophages infected with Mtb are treated with the compound, followed by CFU counting .

Advanced Research Questions

Q. How do substituent electronic properties correlate with antitubercular activity in biphenyl analogues?

  • Methodological Answer : Quantitative SAR (QSAR) studies reveal a linear relationship between potency (pMIC) and the Hammett σₘ constant of substituents. Para-CF₃ (σₘ = 0.54) and -OCF₃ (σₘ = 0.35) groups enhance activity by stabilizing the nitroimidazole’s radical anion intermediate during bioreduction . CoMFA models further show that hydrophobic interactions at the 4-position of the terminal aryl ring improve binding to the Mtb nitroreductase (Ddn) .

Q. What metabolic stability assays are critical for advancing derivatives to in vivo studies?

  • Methodological Answer :

  • Microsomal stability : Incubate compounds with liver microsomes (human/mouse) and measure half-life (t₁/₂) via LC-MS. PA-824 derivatives with t₁/₂ > 60 min show improved pharmacokinetics .
  • CYP450 inhibition : Screen against CYP3A4/2D6 to assess drug-drug interaction risks.
  • Plasma protein binding : Use equilibrium dialysis to determine free fraction; >5% unbound is preferable for tissue penetration .

Q. How does the compound’s reduction potential influence its mechanism of action under anaerobic conditions?

  • Methodological Answer : The one-electron reduction potential (E₁) of the nitro group determines activation by Mtb’s deazaflavin-dependent nitroreductase (Ddn). PA-824 (E₁ = −534 mV) generates cytotoxic nitrogen oxides under hypoxia, targeting respiratory pathways. Derivatives with E₁ < −500 mV (e.g., nitroimidazothiazines) retain activity, while those >−450 mV lose potency due to premature reduction in host tissues .

Q. What strategies improve aqueous solubility without compromising antitubercular efficacy?

  • Methodological Answer :

  • Heterocyclic replacements : Substitute phenyl rings with pyridine or pyrimidine (e.g., OPC-67683 derivatives), reducing ClogP by 0.5–1.0 while maintaining MIC90 < 0.1 µM .
  • PEGylation : Introduce polyethylene glycol spacers between the imidazooxazine core and lipophilic tail. This increases solubility >10-fold at pH 4.5 (simulating lysosomal conditions) .

Q. How do stereochemical variations (R vs. S enantiomers) impact in vivo efficacy?

  • Methodological Answer : The (S)-enantiomer of PA-824 shows 100-fold higher efficacy in murine models of acute Mtb infection compared to (R)-isomers, attributed to preferential binding to Ddn. However, (R)-6-benzyloxy derivatives with bulky 7-methyl groups exhibit prolonged half-lives (t₁/₂ = 8.2 h vs. 4.5 h for (S)-PA-824) due to reduced hepatic clearance .

Q. Contradictions and Open Challenges

Q. Why do some highly lipophilic analogues fail in vivo despite potent in vitro activity?

  • Analysis : Compounds with ClogP >4 (e.g., biphenyl derivatives) often exhibit poor oral bioavailability (<20%) due to extensive first-pass metabolism. For example, a para-biphenyl analogue with MIC = 0.02 µg/mL showed <1% bioavailability in mice, while a pyridine-linked analogue (ClogP = 2.8) achieved 43% .

Q. What explains the divergence between aerobic and anaerobic activity in certain derivatives?

  • Analysis : Under aerobic conditions, activity correlates with passive diffusion and target engagement. Under hypoxia, dependence on Ddn-mediated activation becomes critical. For instance, replacing the oxazine oxygen with sulfur (imidazothiazines) reduces anaerobic activity by 50-fold due to altered reduction kinetics .

Properties

CAS No.

187235-59-2

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

(6R)-2-nitro-6-phenylmethoxy-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

InChI

InChI=1S/C13H13N3O4/c17-16(18)12-7-15-6-11(9-20-13(15)14-12)19-8-10-4-2-1-3-5-10/h1-5,7,11H,6,8-9H2/t11-/m1/s1

InChI Key

OELNBPAXKWBFGO-LLVKDONJSA-N

Isomeric SMILES

C1[C@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=CC=C3

Canonical SMILES

C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=CC=C3

Origin of Product

United States

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